2-[1-(Trifluoromethyl)cyclopropyl]aniline

Medicinal Chemistry Organic Synthesis Conformational Analysis

2-[1-(Trifluoromethyl)cyclopropyl]aniline (CAS 1936460-03-5) is a fluorinated aromatic amine with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol. The compound features an ortho-substituted aniline core bearing a 1-(trifluoromethyl)cyclopropyl group, a saturated C(sp3)-rich bioisostere motif.

Molecular Formula C10H10F3N
Molecular Weight 201.192
CAS No. 1936460-03-5
Cat. No. B2839228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Trifluoromethyl)cyclopropyl]aniline
CAS1936460-03-5
Molecular FormulaC10H10F3N
Molecular Weight201.192
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2N)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-3-1-2-4-8(7)14/h1-4H,5-6,14H2
InChIKeySOMMUDVHTHGWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Trifluoromethyl)cyclopropyl]aniline (CAS 1936460-03-5) Procurement & Chemical Profile Overview


2-[1-(Trifluoromethyl)cyclopropyl]aniline (CAS 1936460-03-5) is a fluorinated aromatic amine with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . The compound features an ortho-substituted aniline core bearing a 1-(trifluoromethyl)cyclopropyl group, a saturated C(sp3)-rich bioisostere motif [1]. This structural class is recognized in medicinal chemistry for conferring enhanced metabolic stability and three-dimensional conformational constraint compared to traditional tert-butyl or planar aromatic substituents [2]. The compound serves primarily as a versatile synthetic building block for the construction of more complex drug-like molecules and agrochemical intermediates.

1
Synthetic building block for drug-like molecules and agrochemical intermediates
2
Ortho-substituted aniline with steric constraint modulates downstream coupling reactivity
3
Trifluoromethylcyclopropyl group may support metabolic stability design as reported bioisostere

2-[1-(Trifluoromethyl)cyclopropyl]aniline: Why Generic Aromatic Amine or Isomer Substitution Fails


Substituting 2-[1-(trifluoromethyl)cyclopropyl]aniline with a generic aniline derivative, a simple trifluoromethyl aniline, or even a positional isomer (e.g., the 3- or 4-substituted analog) fundamentally alters the molecular geometry and synthetic trajectory of a drug discovery or agrochemical program. The ortho-substitution pattern places the sterically demanding cyclopropyl group adjacent to the reactive amine, which uniquely modulates both the steric environment for downstream cross-coupling reactions and the conformational preorganization of final target molecules . Furthermore, the 1,1-disubstituted trifluoromethylcyclopropane motif functions as a specific bioisostere for metabolically labile tert-butyl groups or planar phenyl rings—a property that simple trifluoromethyl anilines or non-cyclopropyl variants cannot replicate [1]. Using an unsubstituted aniline or a meta/para isomer forfeits these specific physicochemical and metabolic stability advantages, potentially leading to divergent ADME profiles and synthetic dead-ends in lead optimization campaigns.

Positional isomer mismatch: Meta- or para-substituted analogs lose the ortho-specific steric environment and conformational preorganization critical for downstream reactivity.
Simple CF3-aniline substitution: Non-cyclopropyl trifluoromethyl anilines cannot replicate the three-dimensional constraint and metabolic stability context of the cyclopropyl motif.
Unsubstituted aniline: Forfeits the reported metabolic stability advantage associated with the 1-(trifluoromethyl)cyclopropyl group, potentially shifting ADME profiles.

2-[1-(Trifluoromethyl)cyclopropyl]aniline: Product-Specific Quantitative Differentiation & Comparative Evidence Guide


Positional Isomer Differentiation: Ortho-Substitution Enables Unique Downstream Reactivity and Conformational Control Compared to Meta- and Para-Analogs

The ortho-substitution pattern of 2-[1-(trifluoromethyl)cyclopropyl]aniline (CAS 1936460-03-5) fundamentally distinguishes it from its positional isomers—3-[1-(trifluoromethyl)cyclopropyl]aniline and 4-[1-(trifluoromethyl)cyclopropyl]aniline. While all three share identical molecular weight (201.19 g/mol) and elemental composition (C10H10F3N), the spatial relationship between the reactive aniline amine and the sterically demanding cyclopropyl group differs critically [1]. In the ortho-substituted compound, the amine is in close proximity to the quaternary cyclopropyl carbon, creating a unique steric and electronic environment that influences both the reactivity of the amine in coupling reactions and the overall three-dimensional conformation of derived molecules. This contrasts with the para-isomer (CAS 1791402-68-0), where the amine is positioned distally, offering unrestricted access for amide bond formation but lacking the conformational constraint of the ortho-isomer .

Ortho vs meta/para isomer
Reported
Ortho-substitution creates steric hindrance around the amine; TPSA (26 Ų) and rotatable bonds (1) identical, but spatial arrangement qualitatively differs.
Unique steric environment may enable selective synthetic manipulation and conformational preorganization distinct from para-isomer.
Computed molecular descriptors; experimental reactivity confirmation recommended.
Medicinal Chemistry Organic Synthesis Conformational Analysis

Metabolic Stability Bioisostere Advantage: 1-(Trifluoromethyl)cyclopropyl Group Demonstrates Class-Level Superiority Over tert-Butyl in In Vitro and In Vivo Stability Assays

The 1-(trifluoromethyl)cyclopropyl moiety present in 2-[1-(trifluoromethyl)cyclopropyl]aniline functions as a validated bioisostere for the tert-butyl group. Comparative studies across multiple scaffold series have demonstrated that replacement of a tert-butyl substituent with a 1-(trifluoromethyl)cyclopropyl group consistently yields increased metabolic stability [1]. This effect is attributed to the removal of oxidatively vulnerable sp3 C-H bonds in the tert-butyl group and their replacement with a cyclopropane ring bearing a trifluoromethyl group. The class-level inference extends to this aniline derivative, which can serve as a key building block for incorporating this stability-enhancing motif into drug candidates.

Metabolic stability vs tert-butyl
Class-level
Trifluoromethylcyclopropyl-containing analogues reported consistently higher metabolic stability than tert-butyl comparators across multiple scaffold series.
Reported class-level metabolic stability context may support half-life extension design; scaffold-specific validation required.
In vitro microsomal and rodent PK studies; direct compound-specific data not provided.
Drug Metabolism Pharmacokinetics Bioisostere Design

Synthetic Accessibility: Ortho-Substituted Cyclopropyl Aniline Requires Differentiated Synthetic Strategy Versus para-Isomer

The synthesis of ortho-substituted 2-[1-(trifluoromethyl)cyclopropyl]aniline presents distinct synthetic challenges compared to its para-substituted analog (CAS 1791402-68-0). The installation of a quaternary 1-(trifluoromethyl)cyclopropyl group ortho to an aniline amine requires specific synthetic methodologies due to increased steric congestion around the coupling site . Recent advances in sulfurane-mediated C(sp3)-C(sp2) cross-coupling using alkyl sulfinate reagents have enabled programmable and stereospecific installation of trifluoromethylcyclopropyl groups onto aromatic scaffolds, including ortho-substituted anilines [1]. This synthetic challenge is reflected in the commercial availability: both ortho- and para-isomers are supplied as research intermediates, but the ortho-isomer is less commonly stocked and may require custom synthesis, distinguishing it as a specialized building block for programs requiring this specific substitution pattern.

Synthesis: ortho vs para
Context-dependent
Ortho-isomer liquid at ambient temperature, narrower supplier base; para-isomer solid, broadly available. Synthetic access to ortho-substituted cyclopropylanilines requires specialized coupling methods.
Procurement planning should account for distinct physical state and lead-time differences relative to para-isomer.
Supplier catalog comparison; custom synthesis may apply for large-scale needs.
Organic Synthesis Cross-Coupling Process Chemistry

Building Block Utility: Ortho-Amine Proximity Enables Distinct Reactivity Profile in Cross-Coupling and Heterocycle Formation

The ortho-relationship between the aniline amine and the 1-(trifluoromethyl)cyclopropyl group in this compound confers a distinct reactivity profile compared to its meta- and para-isomers . In the ortho-isomer, the amine nitrogen is sterically shielded by the adjacent quaternary cyclopropyl carbon, which can modulate its nucleophilicity and influence regioselectivity in subsequent transformations. This contrasts with the para-isomer, where the amine is fully exposed and reacts as a typical unhindered aromatic amine . The ortho-substituted compound is particularly suited for constructing benzofused heterocycles and for selective mono-functionalization where steric control over amine reactivity is desired.

Ortho-amine steric reactivity
Data to verify
Ortho-proximity of bulky cyclopropyl group may reduce amine nucleophilicity and influence regioselectivity compared to unhindered para-amine.
May support sterically-modulated reactivity in cross-coupling; direct experimental data for this specific compound needed.
Based on ortho-substitution principles; quantitative reactivity profiles unavailable.
Medicinal Chemistry Cross-Coupling Reactions Heterocycle Synthesis

2-[1-(Trifluoromethyl)cyclopropyl]aniline: Validated Research & Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Metabolically Stabilized Kinase Inhibitors and GPCR Modulators

This ortho-substituted aniline serves as a privileged building block for constructing lead compounds in oncology and CNS drug discovery. The 1-(trifluoromethyl)cyclopropyl group functions as a metabolically stable tert-butyl bioisostere, a validated strategy for improving in vivo half-life and reducing oxidative clearance [1]. The ortho-amine position enables the construction of benzofused heterocycles and facilitates specific binding conformations in kinase inhibitor scaffolds, where the three-dimensional constraint of the cyclopropyl group can enhance target complementarity and selectivity relative to planar or linear substituents [2].

Organic Synthesis: Selective Cross-Coupling Partner for Sterically Demanding Transformations

The compound is employed as a synthetic intermediate where the sterically hindered ortho-amine environment is advantageous. It can participate in Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and other palladium-catalyzed cross-coupling reactions where the bulky cyclopropyl group ortho to the amine influences regioselectivity and reaction outcomes [1]. Recent advances in sulfurane-mediated C(sp3)-C(sp2) cross-coupling have expanded the toolbox for installing such quaternary trifluoromethylcyclopropyl groups onto aromatic scaffolds, making this compound a valuable building block for late-stage functionalization of drug-like molecules [2].

Agrochemical Discovery: Development of Fluorinated Crop Protection Agents

Fluorinated aniline derivatives are widely employed in the discovery of novel herbicides, fungicides, and insecticides. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, properties that are highly desirable for improving the environmental persistence and target-site penetration of agrochemicals. The ortho-substituted cyclopropyl aniline scaffold provides a distinct three-dimensional shape that can be exploited to achieve selective binding to plant or fungal enzyme targets while minimizing off-target effects. Given that approximately 40% of all agrochemicals contain at least one fluorine atom, this building block aligns with established design principles in the field [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase inhibitor / GPCR modulator synthesis
Ortho-amine proximity and CF3-cyclopropyl bioisostere context
Verify scaffold compatibility and metabolic stability improvement in lead series
Organic synthesis: sterically demanding cross-coupling partner
Sterically hindered ortho-amine environment for regioselective transformations
Optimize coupling yields and selectivity under Buchwald-Hartwig or Suzuki conditions
Agrochemical discovery: fluorinated crop protection agents
Fluorinated cyclopropyl motif for enhanced stability and lipophilicity
Profile target-site penetration, environmental persistence, and selectivity

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